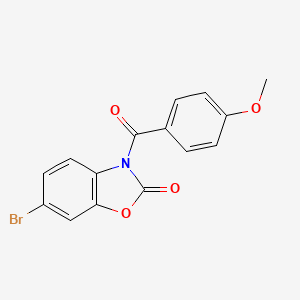
6-BROMO-3-(4-METHOXYBENZOYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-3-(4-METHOXYBENZOYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a chemical compound with the molecular formula C15H10BrNO4 and a molecular weight of 348.1482 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-(4-METHOXYBENZOYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE typically involves the reaction of 6-bromo-2-aminophenol with 4-methoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the benzoxazole ring through cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3-(4-METHOXYBENZOYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used along with boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-BROMO-3-(4-METHOXYBENZOYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-BROMO-3-(4-METHOXYBENZOYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE depends on its specific application and target. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects . The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-BROMO-3-(4-METHOXYBENZOYL)-1,3-BENZOXAZOL-2(3H)-ONE: A closely related compound with similar chemical structure and properties.
4-METHOXYBENZOYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE: Another benzoxazole derivative with potential biological activities.
6-BROMO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE: A simpler benzoxazole compound that can be used as a starting material for further derivatization.
Uniqueness
6-BROMO-3-(4-METHOXYBENZOYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is unique due to the presence of both bromine and methoxybenzoyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-bromo-3-(4-methoxybenzoyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4/c1-20-11-5-2-9(3-6-11)14(18)17-12-7-4-10(16)8-13(12)21-15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBDMMPEFJZGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














